![molecular formula C14H20N2O4S B604868 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 1087639-66-4](/img/structure/B604868.png)
1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products Formed
Oxidation: Formation of 1-[(2-Hydroxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide.
Reduction: Formation of 1-[(2-Methoxy-4-methylphenyl)thio]-4-piperidinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
- 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide
- 1-[(2-Methoxy-4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Uniqueness
1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or as a versatile intermediate in chemical synthesis.
Properties
IUPAC Name |
1-(2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-3-4-13(12(9-10)20-2)21(18,19)16-7-5-11(6-8-16)14(15)17/h3-4,9,11H,5-8H2,1-2H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAXRTKGQLEYJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
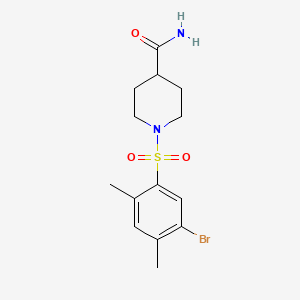
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604787.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604789.png)
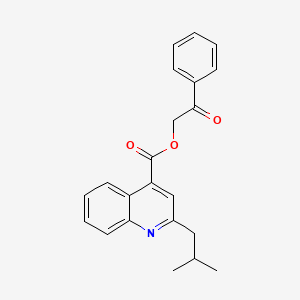
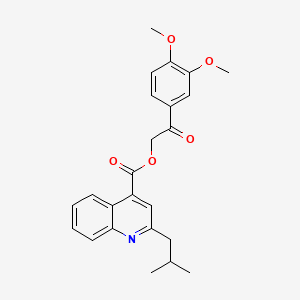
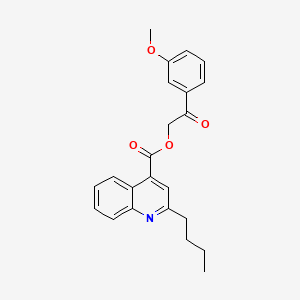
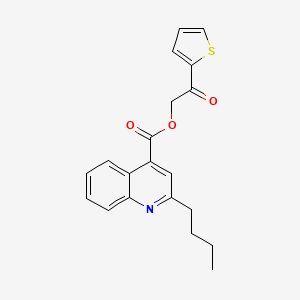
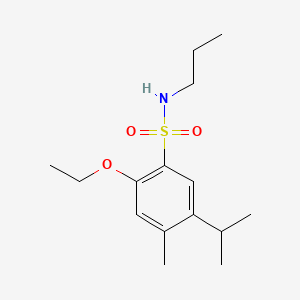

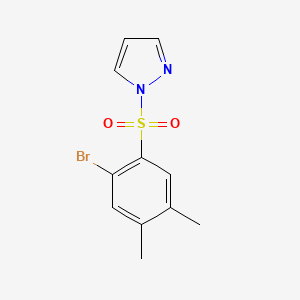
![1-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B604802.png)
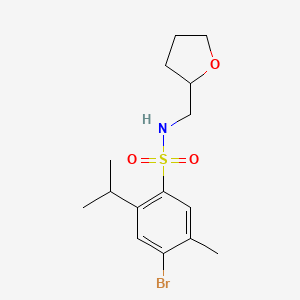
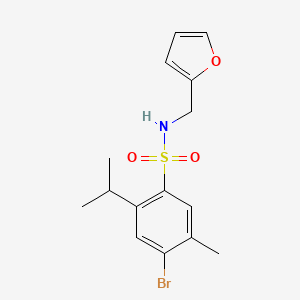
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604808.png)
